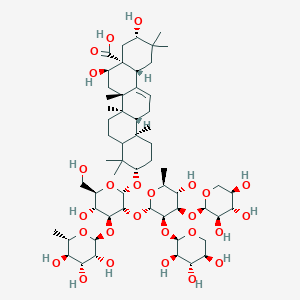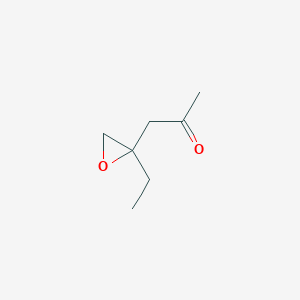
1-(2-Ethyloxiran-2-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethyloxiran-2-yl)propan-2-one, also known as ethyl glycidyl ketone (EGK), is a chemical compound that belongs to the family of ketones. It is a colorless liquid with a pungent odor and is commonly used as a solvent and a chemical intermediate in various industries.
Mecanismo De Acción
The mechanism of action of EGK is not fully understood. However, it is known to react with nucleophiles such as amino acids and thiols, leading to the formation of covalent adducts. EGK has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Efectos Bioquímicos Y Fisiológicos
EGK has been shown to have various biochemical and physiological effects. It has been reported to induce DNA damage and apoptosis in cancer cells. EGK has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. In addition, EGK has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EGK in lab experiments is its high solubility in water and organic solvents, which makes it a versatile solvent for various applications. However, EGK has some limitations such as its potential toxicity and reactivity towards biological molecules. Therefore, caution should be taken when handling EGK in lab experiments.
Direcciones Futuras
There are several future directions for the research on EGK. One direction is to explore its potential as a drug delivery system for the targeted delivery of drugs to specific cells or tissues. Another direction is to investigate its potential as a modulator of the immune response for the treatment of autoimmune diseases. Furthermore, the development of new synthetic routes for the production of EGK with higher yields and purity is also an area of interest for future research.
Conclusion:
In conclusion, EGK is a versatile chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on EGK has the potential to lead to new discoveries and applications in various fields.
Métodos De Síntesis
EGK can be synthesized through the reaction of 1-(2-Ethyloxiran-2-yl)propan-2-one acetoacetate and epichlorohydrin in the presence of a base catalyst. The reaction proceeds through the formation of a cyclic intermediate, which is then hydrolyzed to yield EGK. The yield of EGK can be improved by optimizing the reaction conditions such as the reaction time, temperature, and catalyst concentration.
Aplicaciones Científicas De Investigación
EGK has various scientific research applications in the fields of chemistry, materials science, and biology. It is commonly used as a solvent for the synthesis of polymers, resins, and adhesives. EGK can also be used as a crosslinking agent for the modification of proteins and other biomolecules. In addition, EGK has been studied for its potential as a drug delivery system and as a precursor for the synthesis of various pharmaceuticals.
Propiedades
Número CAS |
149764-48-7 |
|---|---|
Nombre del producto |
1-(2-Ethyloxiran-2-yl)propan-2-one |
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
1-(2-ethyloxiran-2-yl)propan-2-one |
InChI |
InChI=1S/C7H12O2/c1-3-7(5-9-7)4-6(2)8/h3-5H2,1-2H3 |
Clave InChI |
ZTUJYASJWSWOER-UHFFFAOYSA-N |
SMILES |
CCC1(CO1)CC(=O)C |
SMILES canónico |
CCC1(CO1)CC(=O)C |
Sinónimos |
2-Propanone, 1-(2-ethyloxiranyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



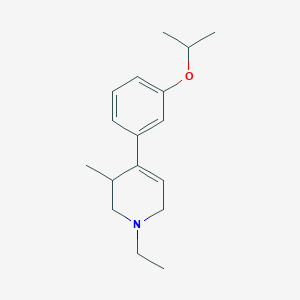
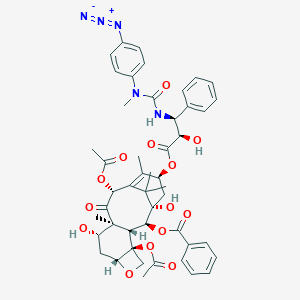
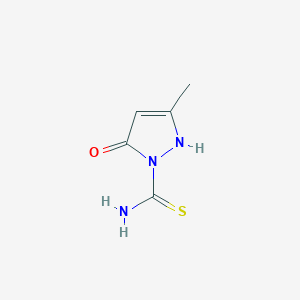
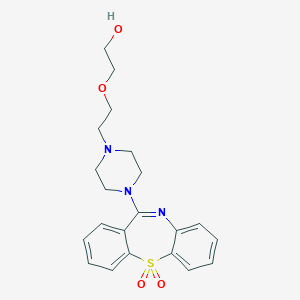
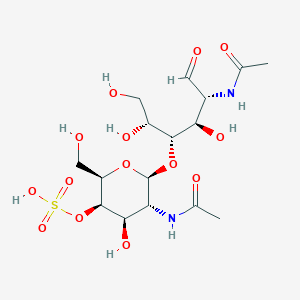
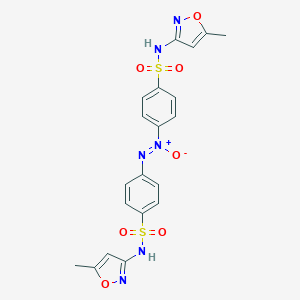
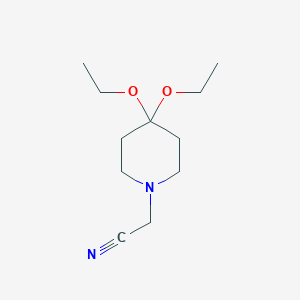
![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B124156.png)
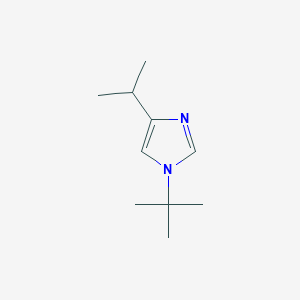
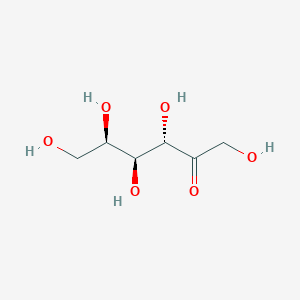
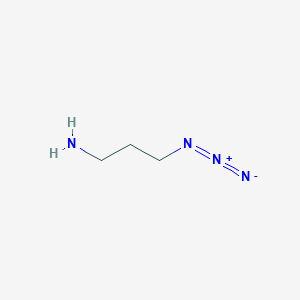
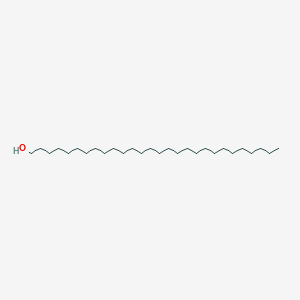
![Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B124164.png)
